molecular formula C23H17FN2O2S B5212008 2-(4-fluorophenyl)sulfonyl-1-(1H-indol-3-yl)-3H-isoquinoline

2-(4-fluorophenyl)sulfonyl-1-(1H-indol-3-yl)-3H-isoquinoline

Cat. No.: B5212008
M. Wt: 404.5 g/mol
InChI Key: WRBAVGAVJBAXBA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)sulfonyl-1-(1H-indol-3-yl)-3H-isoquinoline is a complex organic compound that features a combination of fluorophenyl, sulfonyl, indole, and isoquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)sulfonyl-1-(1H-indol-3-yl)-3H-isoquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and isoquinoline precursors, followed by the introduction of the sulfonyl and fluorophenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)sulfonyl-1-(1H-indol-3-yl)-3H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

2-(4-fluorophenyl)sulfonyl-1-(1H-indol-3-yl)-3H-isoquinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)sulfonyl-1-(1H-indol-3-yl)-3H-isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonylphenyl)indole: This compound shares a similar sulfonyl-indole structure but differs in the substituent on the phenyl ring.

    2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-1-(2-methyl-1H-indol-3-yl)ethanone: This compound features a piperazine ring and a different substitution pattern on the indole moiety.

Uniqueness

2-(4-fluorophenyl)sulfonyl-1-(1H-indol-3-yl)-3H-isoquinoline is unique due to its combination of fluorophenyl, sulfonyl, indole, and isoquinoline groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-1-(1H-indol-3-yl)-3H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2S/c24-17-9-11-18(12-10-17)29(27,28)26-14-13-16-5-1-2-6-19(16)23(26)21-15-25-22-8-4-3-7-20(21)22/h1-13,15,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBAVGAVJBAXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C2C=CC=CC2=C(N1S(=O)(=O)C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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